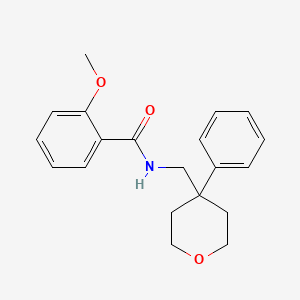

2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives is a multi-step process that often involves the use of starting materials such as indanones, phenyl isothiocyanates, and various acids and amines. For example, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in nine steps with a 1% overall chemical yield . Similarly, the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid involved the reaction of the corresponding acid chloride with anesthesin followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray single crystal diffraction, indicating that it crystallizes in a triclinic system . The geometrical parameters obtained from XRD studies were in good agreement with the calculated values using density functional theory (DFT) .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including polymerization inhibition, as seen with methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, which was classified as a tubulin inhibitor . The compound inhibited tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their crystalline forms, thermal behavior, and vibrational frequencies, are characterized using various analytical techniques. For example, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were characterized by X-ray powder diffractometry, thermal analysis, and IR spectroscopy . The antioxidant properties of benzamide derivatives can also be determined using tests like the DPPH free radical scavenging test .

Scientific Research Applications

Structural Characteristics and Synthesis

- The structural characteristics of related compounds such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide have been explored. These compounds form centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. They exhibit interesting supramolecular aggregations controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).

- A practical method for synthesizing CCR5 antagonists related to the compound has been established, showcasing the compound's potential in drug development (Ikemoto et al., 2005).

Crystallography and Molecular Interactions

- Studies on the crystal structures and molecular interactions of similar compounds have shown the importance of hydrogen bonding and π–π interactions in the stability and properties of these compounds. For instance, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate forms a three-dimensional framework structure through a combination of C-H···O and C-H···π(arene) hydrogen bonds (Kranjc et al., 2011).

Pharmacological Activities

- Novel heteroaryl-containing benzamide derivatives, which are similar in structure to 2-methoxy-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, have shown promise as glucokinase activators, indicating potential applications in the treatment of type 2 diabetes mellitus. These compounds have demonstrated significant pharmacological activities in vitro and in vivo (Park et al., 2014).

Antibacterial Activity

- Compounds structurally related to this compound have been synthesized and shown to exhibit notable antibacterial activity. For example, certain synthesized compounds have demonstrated significant activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009).

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Given its structure, it may potentially interact with pathways involving aromatic and heterocyclic compounds .

Result of Action

Based on its structure, it may potentially interact with various cellular targets and exert a range of effects .

properties

IUPAC Name |

2-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-18-10-6-5-9-17(18)19(22)21-15-20(11-13-24-14-12-20)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSLOSSHFCTZDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2500345.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)